N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine moiety, a biphenyl group, and a sulfonamide functional group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multistep organic reactions. One common approach is the condensation reaction between 2-aminopyridine and α-bromoketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, reagents, and catalysts is crucial to achieving efficient industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core and are used in medicinal chemistry.
Uniqueness
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of the imidazo[1,2-a]pyrimidine core, biphenyl group, and sulfonamide functional group. This unique structure imparts distinct biological activities and makes it a valuable compound for various research and therapeutic applications.
Properties
Molecular Formula |
C24H18N4O2S |
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Molecular Weight |
426.5g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H18N4O2S/c29-31(30,22-12-10-19(11-13-22)18-6-2-1-3-7-18)27-21-9-4-8-20(16-21)23-17-28-15-5-14-25-24(28)26-23/h1-17,27H |
InChI Key |
FNOHOTFKHHKGGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4 |
Origin of Product |
United States |
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